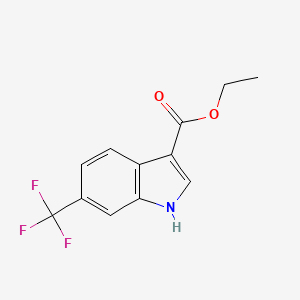![molecular formula C12H21NO3Si B11858182 1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine CAS No. 155160-54-6](/img/structure/B11858182.png)
1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-[2-(Trimethoxysilyl)éthyl]phényl)méthanamine est un composé organosilicique de formule moléculaire C12H21NO3Si. Il est largement utilisé comme agent de couplage silane dans diverses applications industrielles, notamment les adhésifs, les revêtements et les plastiques . Ce composé est connu pour sa capacité à améliorer l'adhérence entre les matériaux organiques et inorganiques, ce qui le rend précieux dans la production de matériaux composites.
Méthodes De Préparation
La synthèse de 1-(4-[2-(Trimethoxysilyl)éthyl]phényl)méthanamine implique généralement la réaction du 4-bromoéthylbenzène avec le triméthoxysilane en présence d'une base telle que le carbonate de potassium. La réaction est effectuée sous reflux, et le produit est purifié par distillation ou recristallisation . Les méthodes de production industrielles peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des étapes supplémentaires de purification et de contrôle de la qualité.
Analyse Des Réactions Chimiques
1-(4-[2-(Trimethoxysilyl)éthyl]phényl)méthanamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés silanol correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés silane correspondants.
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme les amines et les alcools. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de recherche scientifique
1-(4-[2-(Trimethoxysilyl)éthyl]phényl)méthanamine a un large éventail d'applications de recherche scientifique :
Mécanisme d'action
Le mécanisme d'action de 1-(4-[2-(Trimethoxysilyl)éthyl]phényl)méthanamine implique la formation de liaisons covalentes fortes entre le groupe silane et divers substrats. Le groupe triméthoxysilyle peut s'hydrolyser pour former des groupes silanol, qui peuvent ensuite se condenser avec des groupes hydroxyle sur les surfaces, conduisant à la formation de liaisons siloxane stables. Ce processus améliore l'adhérence entre les matériaux organiques et inorganiques, ce qui le rend précieux dans diverses applications .
Applications De Recherche Scientifique
1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine involves the formation of strong covalent bonds between the silane group and various substrates. The trimethoxysilyl group can hydrolyze to form silanol groups, which can then condense with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This process enhances the adhesion between organic and inorganic materials, making it valuable in various applications .
Comparaison Avec Des Composés Similaires
1-(4-[2-(Trimethoxysilyl)éthyl]phényl)méthanamine peut être comparé à d'autres composés similaires, tels que :
Phényltriméthoxysilane : Structure similaire mais sans le groupe amine, ce qui le rend moins polyvalent dans certaines applications.
3-(N-phénylamino)propyltriméthoxysilane : Structure similaire mais avec un motif de substitution différent, conduisant à des variations de réactivité et d'application.
Le caractère unique de 1-(4-[2-(Trimethoxysilyl)éthyl]phényl)méthanamine réside dans sa combinaison du groupe triméthoxysilyle et du groupe amine, offrant une réactivité et une polyvalence accrues dans diverses applications.
Propriétés
Numéro CAS |
155160-54-6 |
|---|---|
Formule moléculaire |
C12H21NO3Si |
Poids moléculaire |
255.38 g/mol |
Nom IUPAC |
[4-(2-trimethoxysilylethyl)phenyl]methanamine |
InChI |
InChI=1S/C12H21NO3Si/c1-14-17(15-2,16-3)9-8-11-4-6-12(10-13)7-5-11/h4-7H,8-10,13H2,1-3H3 |
Clé InChI |
GREUHSCJQLULPW-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCC1=CC=C(C=C1)CN)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[2-(Diethylamino)ethyl]-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11858147.png)

![2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid](/img/structure/B11858162.png)

![(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol](/img/structure/B11858172.png)



